1-(1-fluoro-2-methylpropan-2-yl)piperazine
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Overview
Description
1-(1-fluoro-2-methylpropan-2-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 1,1-dimethyl-2-fluoroethyl group attached to the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-fluoro-2-methylpropan-2-yl)piperazine typically involves the reaction of piperazine with 1,1-dimethyl-2-fluoroethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation.
Chemical Reactions Analysis
Types of Reactions: 1-(1-fluoro-2-methylpropan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(1-fluoro-2-methylpropan-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are explored for their potential use in treating neurological disorders and as anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-fluoro-2-methylpropan-2-yl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 1,4-Dimethylpiperazine
- 1-(2-Fluoroethyl)piperazine
- 1,1-Dimethylpiperazine
Comparison: 1-(1-fluoro-2-methylpropan-2-yl)piperazine is unique due to the presence of both dimethyl and fluoroethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to 1,4-Dimethylpiperazine, the fluoroethyl group in this compound introduces additional steric and electronic effects, potentially enhancing its interaction with biological targets. Similarly, the presence of the dimethyl group distinguishes it from 1-(2-Fluoroethyl)piperazine, affecting its pharmacokinetic properties.
Properties
Molecular Formula |
C8H17FN2 |
---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-(1-fluoro-2-methylpropan-2-yl)piperazine |
InChI |
InChI=1S/C8H17FN2/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7H2,1-2H3 |
InChI Key |
INKMJKSUHHBKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)N1CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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